molecular formula C32H36N2O8 B10839904 10-methoxy-N(1)-methylburnamine-17-O-veratrate

10-methoxy-N(1)-methylburnamine-17-O-veratrate

Cat. No. B10839904
M. Wt: 576.6 g/mol
InChI Key: DTINADCHYFZWSG-BUVDGYSPSA-N
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Description

10-methoxy-N(1)-methylburnamine-17-O-veratrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a methoxy group and a veratrate ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-N(1)-methylburnamine-17-O-veratrate involves multiple steps. One common method includes the reaction of 10-methoxy-iminostilbene with bis(trichloromethyl)carbonate to form 10-methoxy-N-chlorocarbonyl-iminostilbene. This intermediate is then subjected to ammonolysis and subsequent hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves the use of organic bases such as triethylamine and solvents like toluene .

Chemical Reactions Analysis

Types of Reactions

10-methoxy-N(1)-methylburnamine-17-O-veratrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

10-methoxy-N(1)-methylburnamine-17-O-veratrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 10-methoxy-N(1)-methylburnamine-17-O-veratrate involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmission and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-methoxy-N(1)-methylburnamine-17-O-veratrate stands out due to its unique combination of structural features, which confer specific chemical and biological properties.

properties

Molecular Formula

C32H36N2O8

Molecular Weight

576.6 g/mol

IUPAC Name

methyl (1R,9S,11S,14E,15S,17S,19R)-19-[(3,4-dimethoxybenzoyl)oxymethyl]-14-ethylidene-6-methoxy-2-methyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate

InChI

InChI=1S/C32H36N2O8/c1-7-18-16-34-26-14-21(18)30(29(36)40-6,17-41-28(35)19-8-11-24(38-4)25(12-19)39-5)31-15-27(34)42-32(26,31)33(2)23-10-9-20(37-3)13-22(23)31/h7-13,21,26-27H,14-17H2,1-6H3/b18-7-/t21-,26-,27-,30-,31-,32-/m0/s1

InChI Key

DTINADCHYFZWSG-BUVDGYSPSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(N(C6=C4C=C(C=C6)OC)C)O[C@H]2C5)(COC(=O)C7=CC(=C(C=C7)OC)OC)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(N(C6=C4C=C(C=C6)OC)C)OC2C5)(COC(=O)C7=CC(=C(C=C7)OC)OC)C(=O)OC

Origin of Product

United States

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